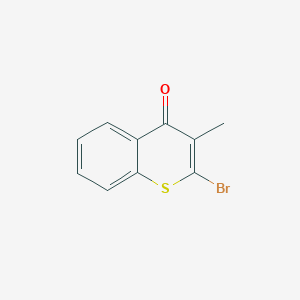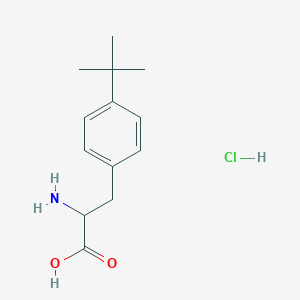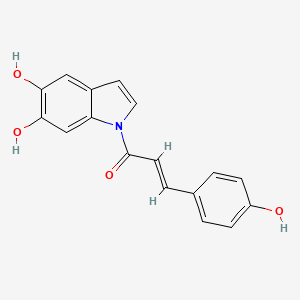
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of both indole and phenyl groups, which are connected by a propenone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dihydroxyindole and 4-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5,6-dihydroxyindole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenone linker.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The hydroxyl groups on the indole and phenyl rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation Products:
Reduction Products: Saturated derivatives that may exhibit different biological activities.
Substitution Products: Functionalized derivatives with enhanced properties for specific applications.
科学的研究の応用
Chemistry
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Research may explore its use as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry
The compound’s unique properties may find applications in the development of new materials, such as polymers and dyes.
作用機序
The mechanism by which (E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Curcumin: A phenolic compound with anti-inflammatory and antioxidant activities.
Resveratrol: A stilbene derivative with potential health benefits.
Uniqueness
(E)-1-(5,6-Dihydroxy-1H-indol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its combination of indole and phenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(E)-1-(5,6-dihydroxyindol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO4/c19-13-4-1-11(2-5-13)3-6-17(22)18-8-7-12-9-15(20)16(21)10-14(12)18/h1-10,19-21H/b6-3+ |
InChIキー |
FXRINUVHNQLUQK-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC3=CC(=C(C=C32)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



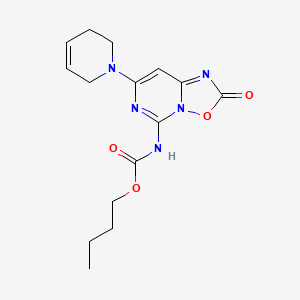

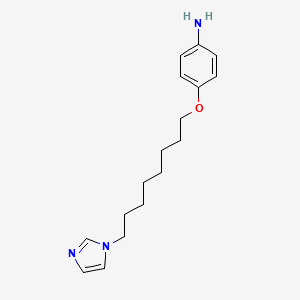
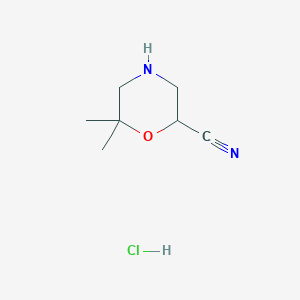
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
